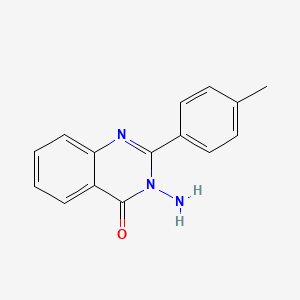

3-Amino-2-(p-tolyl)quinazolin-4(3H)-one

Description

Overview of Quinazolinone Scaffold in Medicinal Chemistry

The quinazolinone scaffold, a fused heterocyclic system comprising a benzene (B151609) ring and a pyrimidine (B1678525) ring, is considered a "privileged structure" in medicinal chemistry. nih.gov This designation is due to its ability to bind to a wide range of biological targets, leading to a diverse spectrum of pharmacological activities. nih.govresearchgate.net Quinazolinone derivatives have been extensively studied and are known to exhibit activities including anticancer, anticonvulsant, anti-inflammatory, antibacterial, antifungal, antiviral, and antihypertensive properties. nih.govmdpi.comijnrd.org

The versatility of the quinazolinone ring system allows for structural modifications and functionalization at various positions, which significantly influences its biological activity. researchgate.netbohrium.com This flexibility, combined with its relative ease of synthesis, makes the quinazolinone scaffold an attractive framework for the development of new therapeutic agents. bohrium.comnih.gov Several commercially available drugs, such as Gefitinib, an anticancer agent, are based on this core structure, underscoring its therapeutic potential. wikipedia.org The sustained interest in this scaffold is driven by the continuous discovery of new biological activities and the potential to develop novel drugs for various diseases. mdpi.combohrium.com

Table 1: Selected Biological Activities of the Quinazolinone Scaffold

| Biological Activity | Reference |

|---|---|

| Anticancer / Antitumor | nih.govnih.govacs.org |

| Anti-inflammatory | nih.govwisdomlib.org |

| Anticonvulsant | nih.govresearchcommons.org |

| Antimicrobial / Antibacterial | nih.govchemmethod.com |

| Antifungal | mdpi.comijnrd.org |

| Antiviral | nih.govmdpi.com |

| Anti-tubercular | nih.govmdpi.com |

Historical Context of Quinazolinone Research

The history of quinazoline (B50416) chemistry dates back to the late 19th century. The parent compound, quinazoline, was first named by Widdege in 1887. nih.govresearchgate.net The first synthesis of a quinazoline derivative was reported by August Bischler and Lang in 1895. mdpi.comwikipedia.org One of the earliest and most fundamental synthesis methods for 4(3H)-quinazolinones is the Niementowski synthesis, which involves the condensation of anthranilic acid with amides. nih.govmdpi.com Another early method, the Griess synthesis, reported in 1869, used anthranilic acid and cyanogen (B1215507) to produce a quinazolinone derivative. wisdomlib.orgmdpi.comresearchgate.net

Over the decades, research has evolved from basic synthesis and characterization to extensive exploration of the pharmacological potential of quinazolinone derivatives. nih.gov The discovery of the sedative-hypnotic properties of methaqualone in the mid-20th century brought significant attention to this class of compounds. bohrium.com Since then, continuous research efforts have led to the development of numerous synthetic methodologies, including modern techniques like microwave-assisted synthesis, which offer advantages such as reduced reaction times and improved yields. mdpi.comuin-malang.ac.id The first naturally occurring quinazoline alkaloid to be identified was Vasicine, isolated from the plant Adhatoda vasica. mdpi.com Today, over 200 alkaloids containing the quinazoline or quinoline (B57606) structure have been identified from natural sources. wikipedia.org

General Importance of Substituted Quinazolinones in Heterocyclic Chemistry

Substituted quinazolinones are of paramount importance in heterocyclic chemistry due to the profound impact that different substituents have on their physicochemical properties and biological activities. nih.govbohrium.com Structure-activity relationship (SAR) studies have revealed that the nature and position of substituents on the quinazolinone ring are critical determinants of their pharmacological effects. nih.govbohrium.com

Key positions for substitution include:

Position 2: Substituents at this position significantly influence the compound's activity. For instance, the introduction of aryl or alkyl groups can lead to potent anticancer or anticonvulsant properties. nih.gov

Position 3: This position is crucial for derivatization. The addition of various heterocyclic moieties or substituted aryl groups at position 3 has been shown to enhance or modulate biological activity. nih.govresearchgate.net The presence of an amino group at this position provides a reactive handle for synthesizing a wide array of derivatives, such as Schiff bases. researchcommons.orgresearchgate.net

Positions 6 and 8: Modifications on the benzene ring portion of the scaffold, such as the introduction of halogen or nitro groups, are also significant for tuning the biological profile of the compounds. nih.gov

The ability to systematically alter these substituents allows chemists to create large libraries of compounds for high-throughput screening, facilitating the discovery of new lead molecules in drug discovery programs. chemmethod.combohrium.com

Rationale for Investigating 3-Amino-2-(p-tolyl)quinazolin-4(3H)-one and its Derivatives

The investigation of the specific compound This compound is driven by a systematic approach to drug design and the exploration of structure-activity relationships (SAR). The rationale for focusing on this particular structure is multi-faceted:

The 2-Aryl Substituent: The presence of an aryl group at position 2 is a common feature in many biologically active quinazolinones. nih.gov The p-tolyl group (a phenyl ring with a methyl group at the para position) is a strategic choice. It allows researchers to study the electronic and steric effects of a simple, electron-donating group compared to an unsubstituted phenyl ring or other substituted aryl groups (e.g., chlorophenyl). uin-malang.ac.id This helps in fine-tuning the molecule's interaction with biological targets.

The 3-Amino Group: The amino group at position 3 is a key functional group. It is known to be a pharmacophore in its own right and can participate in hydrogen bonding, which is often crucial for receptor binding. nih.gov More importantly, it serves as a versatile synthetic handle for creating a diverse library of derivatives, such as amides and Schiff bases, by reacting it with various aldehydes, ketones, or acylating agents. mdpi.comresearchgate.net This allows for extensive exploration of the chemical space around the core scaffold.

Scope and Objectives of Academic Research on the Compound

Academic research on This compound and its derivatives typically encompasses a range of objectives aimed at fully characterizing the compound and exploring its potential applications.

Table 2: Typical Research Objectives for Novel Quinazolinone Derivatives

| Objective | Description |

|---|---|

| Synthesis and Optimization | To develop efficient and environmentally friendly synthetic routes (e.g., conventional vs. microwave-assisted) and to optimize reaction conditions to achieve high yields and purity. uin-malang.ac.id |

| Structural Characterization | To confirm the chemical structure and purity of the synthesized compounds using modern analytical techniques, including Nuclear Magnetic Resonance (NMR), Infrared (IR) spectroscopy, and Mass Spectrometry (MS). nih.govresearchgate.net |

| Crystallographic Analysis | To determine the precise three-dimensional molecular structure through single-crystal X-ray diffraction, providing insights into bond angles, planarity, and intermolecular interactions like hydrogen bonding and π–π stacking. nih.govnih.gov |

| Derivative Synthesis | To synthesize a library of new molecules by chemically modifying the 3-amino group to produce amides, Schiff bases, and other analogues for extensive SAR studies. mdpi.comresearchgate.net |

| Biological Screening | To evaluate the parent compound and its derivatives for a broad range of pharmacological activities, such as anticancer, antimicrobial, anticonvulsant, and anti-inflammatory effects, using various in vitro and in vivo assays. researchcommons.orgnih.gov |

| Computational Studies | To perform molecular docking and molecular dynamics simulations to predict and understand the binding interactions of the compounds with specific biological targets (e.g., enzymes like kinases or receptors), helping to elucidate the mechanism of action. mdpi.comnih.gov |

Through these integrated synthetic, analytical, and biological studies, researchers aim to establish a clear structure-activity relationship for this class of compounds, potentially identifying new lead candidates for further development in medicinal chemistry. nih.gov

Structure

3D Structure

Properties

IUPAC Name |

3-amino-2-(4-methylphenyl)quinazolin-4-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H13N3O/c1-10-6-8-11(9-7-10)14-17-13-5-3-2-4-12(13)15(19)18(14)16/h2-9H,16H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WAFIOECZTXVOGL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)C2=NC3=CC=CC=C3C(=O)N2N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H13N3O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID401322166 | |

| Record name | 3-amino-2-(4-methylphenyl)quinazolin-4-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401322166 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

251.28 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

33.1 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID47201450 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

CAS No. |

63002-95-9 | |

| Record name | 3-amino-2-(4-methylphenyl)quinazolin-4-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401322166 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 3 Amino 2 P Tolyl Quinazolin 4 3h One and Its Core Analogues

Conventional Synthetic Routes to 3-Amino-2-(p-tolyl)quinazolin-4(3H)-one

Traditional methods for synthesizing the quinazolinone core remain fundamental in many laboratories. These routes typically involve cyclization reactions, which can be part of a larger, multi-step strategy.

Cyclization is the key step in forming the bicyclic quinazolinone structure. A common precursor for this reaction is an N-acylated anthranilamide derivative. For instance, the reaction of 2-(p-toluamido)benzohydrazide, derived from anthranilic acid, can undergo intramolecular cyclization to yield the desired this compound. This process often requires heat or acid/base catalysis to facilitate the ring closure and dehydration.

Another powerful method is the aza-Wittig reaction, which can be used to construct the quinazoline (B50416) ring. frontiersin.org This reaction involves the interaction of an iminophosphorane with an isocyanate or another suitable carbonyl-containing component to form the heterocyclic system. Furthermore, intramolecular cyclization of guanidine (B92328) derivatives has been employed to access the quinazoline scaffold. nih.gov Bioactive tricyclic quinazolines have been synthesized through the formic acid-catalyzed intramolecular cyclization of 3-(2-aminoalkyl)-2-(phenylamino)quinazolin-4(3H)-ones, demonstrating the versatility of cyclization in creating complex derivatives. nih.gov

The most prevalent multi-step synthesis for 3-amino-2-substituted-quinazolin-4(3H)-ones begins with anthranilic acid. nih.govrjptonline.org A typical sequence is as follows:

N-Acylation: Anthranilic acid is first acylated with an appropriate acyl chloride, in this case, p-toluoyl chloride. This reaction forms N-(p-toluoyl)anthranilic acid.

Benzoxazinone (B8607429) Formation: The resulting N-acylated anthranilic acid is then treated with a dehydrating agent, such as acetic anhydride, to yield the corresponding 2-(p-tolyl)-3,1-benzoxazin-4-one intermediate. rjptonline.orgnih.gov

Amination and Ring Transformation: The benzoxazinone is a crucial intermediate. Its reaction with hydrazine (B178648) hydrate (B1144303) leads to the opening of the oxazinone ring, followed by an intramolecular cyclization and dehydration to furnish the final product, this compound. nih.govuin-malang.ac.id

This multi-step approach is highly adaptable for creating a library of diverse quinazolinone derivatives by simply varying the acyl chloride and the nucleophile used in the final step. For example, using 2-chlorobenzoyl chloride and hydrazine hydrate yields 3-amino-2-(2-chlorophenyl)quinazolin-4(3H)-one. uin-malang.ac.id

Table 1: Conventional Multi-step Synthesis of 3-Amino-2-arylquinazolin-4(3H)-ones

| Starting Material | Reagent 1 | Intermediate | Reagent 2 | Final Product | Reference |

|---|---|---|---|---|---|

| Anthranilic Acid | p-Toluoyl chloride | 2-(p-Tolyl)-3,1-benzoxazin-4-one | Hydrazine hydrate | This compound | rjptonline.org |

| Anthranilic Acid | 2-Chlorobenzoyl chloride | 2-(2-Chlorophenyl)-3,1-benzoxazin-4-one | Hydrazine hydrate | 3-Amino-2-(2-chlorophenyl)quinazolin-4(3H)-one | uin-malang.ac.id |

| Anthranilic Acid | Benzoyl chloride | 2-Phenyl-3,1-benzoxazin-4-one | Hydrazine hydrate | 3-Amino-2-phenylquinazolin-4(3H)-one | eurekaselect.comresearchgate.net |

| Methyl Anthranilate | Propionic anhydride | N/A | Hydrazine monohydrate | 3-Amino-2-ethylquinazolin-4(3H)-one | researchgate.net |

Green Chemistry Approaches and Optimized Synthesis for this compound

In line with the principles of green chemistry, efforts have been made to develop more efficient and environmentally benign synthetic methods. These include the use of microwave irradiation and performing reactions under solvent-free conditions.

Microwave-assisted organic synthesis has emerged as a powerful tool to accelerate chemical reactions, often leading to higher yields and shorter reaction times compared to conventional heating. researchgate.net The synthesis of 3-amino-2-arylquinazolin-4(3H)-ones has been significantly improved using this technology.

For example, the reaction of 2-(p-toluamido)benzoyl chloride with hydrazine in a solvent like DMF under microwave irradiation can produce this compound in minutes, whereas conventional heating might take several hours. eurekaselect.com A study on the synthesis of the analogous 3-amino-2-(2-chlorophenyl)quinazolin-4(3H)-one demonstrated a dramatic reduction in reaction time from 10 hours with conventional reflux to just 5 minutes using an 800 W microwave, with the yield improving from 79% to 87%. uin-malang.ac.id Similarly, the synthesis of 3-amino-2-phenylquinazolin-4(3H)-one was achieved in 4 minutes at 135 °C with an 81% yield using microwave irradiation. eurekaselect.comresearchgate.net

Table 2: Comparison of Conventional vs. Microwave-Assisted Synthesis

| Compound | Method | Reaction Time | Yield | Reference |

|---|---|---|---|---|

| 3-Amino-2-(2-chlorophenyl)quinazolin-4(3H)-one | Conventional Heating (Reflux) | 10 hours | 79% | uin-malang.ac.id |

| 3-Amino-2-(2-chlorophenyl)quinazolin-4(3H)-one | Microwave Irradiation (800 W) | 5 minutes | 87% | uin-malang.ac.id |

| 3-Amino-2-phenylquinazolin-4(3H)-one | Microwave Irradiation (800 W) | 4 minutes | 81% | eurekaselect.comresearchgate.net |

| 3-Amino-2-methyl-quinazolin-4(3H)-ones | Microwave Irradiation (250 W) | 20-33 minutes | 31-85% | mdpi.com |

Eliminating volatile organic solvents is a key goal of green chemistry. Solvent-free, or solid-phase, synthesis often involves grinding the reactants together, sometimes with a catalyst, and heating. One-pot syntheses of quinazolin-4(3H)-ones have been successfully carried out by reacting anthranilic acid with various amides on a solid support like montmorillonite (B579905) K-10 clay under solvent-free conditions. cdnsciencepub.comcdnsciencepub.com

Another approach involves the multicomponent reaction of isatoic anhydride, an amine, and an orthoester under solvent-free conditions, either with classical heating or microwave irradiation, to produce 2,3-disubstituted quinazolin-4(3H)-ones in excellent yields. rsc.org These methods reduce waste and the environmental impact associated with solvent use and purification.

Catalyst-Mediated Synthesis of this compound Scaffolds

The use of catalysts can enhance the efficiency, selectivity, and sustainability of quinazolinone synthesis. Various catalytic systems have been developed for this purpose.

Clay Catalysts: Acidic clays (B1170129) like montmorillonite K-10 have proven effective in catalyzing the synthesis of quinazolin-4(3H)-ones from anthranilic acid and amides under solvent-free conditions, offering good yields and shorter reaction times. cdnsciencepub.comcdnsciencepub.com

Iodine Catalysis: Molecular iodine has been used as a metal-free catalyst for the oxidative coupling of 2-aminobenzamides with aryl methyl ketones to form 2-aryl quinazolin-4(3H)-ones. organic-chemistry.org

Metal Catalysts:

Copper: Copper(I) and Copper(II) catalysts have been employed in various domino reactions to construct the quinazolinone ring system from readily available starting materials. organic-chemistry.org

Palladium: Palladium-catalyzed cascade reactions, such as the reaction of 2-aminobenzonitriles with orthoesters and boronic acids, provide an efficient route to 4-arylquinazolines. organic-chemistry.org A heterogeneous palladium-on-polystyrene catalyst has been used for the tandem addition and intramolecular aminocarbonylative cyclization of 2-iodophenylcarbodiimides to synthesize 2-amino-3-arylquinazolin-4(3H)-ones. researchgate.net

Peptide Catalysis: In a novel approach, a peptide has been shown to catalyze the atroposelective bromination of 3-arylquinazolin-4(3H)-ones, highlighting the potential for catalyst-controlled stereoselectivity in this class of compounds. acs.org

These catalytic methods often provide milder reaction conditions, greater functional group tolerance, and improved atom economy compared to stoichiometric reactions.

Metal-Catalyzed Reactions

Metal-catalyzed reactions offer efficient and often milder conditions for the synthesis of quinazolinone derivatives. Various transition metals, including copper, manganese, and palladium, have been employed to facilitate the key bond-forming steps.

Copper catalysts are widely used in the synthesis of quinazolinones. For instance, copper(I) oxide nanoparticles have been utilized in the aerobic oxidative coupling of N-arylamidines with aromatic alcohols or aldehydes to yield quinazoline derivatives. nih.gov Another approach involves a copper-catalyzed three-component oxidative amination of ortho-carbonyl anilines, with ammonium (B1175870) acetate (B1210297) as the nitrogen source and dimethyl sulfoxide (B87167) (DMSO) as the carbon source, under an oxygen atmosphere. nih.gov This method has been shown to be effective for a range of substituted ortho-carbonyl anilines, producing quinazolinones in moderate to excellent yields (33–95%). nih.gov Furthermore, a copper-catalyzed one-pot tandem strategy for the synthesis of 4-aminoquinazolines has been developed from 2-iodobenzimidamides, aldehydes, and sodium azide, with yields ranging from 50–90%. nih.gov A novel copper-catalyzed synthesis of 3-alkyl-2-(((4-(2-oxopropyl)-1H-1,2,3-triazol-1-yl)alkyl)thio)-2,3-dihydroquinazolin-4(1H)-one derivatives has been reported with high yields of 77-86%. nih.gov

Manganese-catalyzed reactions have also emerged as a valuable tool. A manganese(I)-catalyzed acceptorless dehydrogenative coupling of 2-aminobenzylalcohol with primary amides has been developed to produce 2-substituted quinazolines in yields of 58–81%. nih.gov

Palladium catalysis is another cornerstone in the synthesis of complex organic molecules, including quinazolinones. A palladium-catalyzed tandem addition and intramolecular aminocarbonylative cyclization of 2-iodophenylcarbodiimides with amines has been demonstrated for the synthesis of 2-(alkylamino/amino)-3-arylquinazolin-4(3H)-ones. researchgate.net

The following table summarizes representative metal-catalyzed reactions for the synthesis of quinazolinone analogues.

| Catalyst | Starting Materials | Product Type | Yield (%) | Reference |

|---|---|---|---|---|

| CuO nanoparticles | N-arylamidines, Aromatic aldehydes | Quinazolines | Good to excellent | nih.gov |

| CuCl | ortho-carbonyl anilines, NH4OAc, DMSO | Quinazolines | 33-95 | nih.gov |

| CuBr | 2-iodobenzimidamides, Aldehydes, NaN3 | 4-Aminoquinazolines | 50-90 | nih.gov |

| Mn(I) pincer complex | 2-aminobenzylalcohol, Primary amides | 2-Substituted quinazolines | 58-81 | nih.gov |

| Pd@PS nanoparticles | 2-iodophenylcarbodiimides, Amines | 2-(Alkylamino/amino)-3-arylquinazolin-4(3H)-ones | Not specified | researchgate.net |

| Cu@Py-Oxa@SPION | Isatoic anhydride, Amines, CS2, Alkyl halides, Substituted alkynes | 3-alkyl-2-(((4-(2-oxopropyl)-1H-1,2,3-triazol-1-yl)alkyl)thio)-2,3-dihydroquinazolin-4(1H)-one derivatives | 77-86 | nih.gov |

Organic Catalysis in Quinazolinone Formation

Organic catalysis, which utilizes small organic molecules as catalysts, presents a complementary and often more environmentally benign approach to traditional metal-catalyzed reactions. These methods can avoid issues of metal contamination in the final products.

A common strategy for synthesizing 3-amino-2-arylquinazolin-4(3H)-ones involves the cyclization of an intermediate derived from anthranilic acid or its derivatives. For example, the reaction of anthranilic acid with an appropriate acyl chloride (e.g., p-toluoyl chloride) would yield a 2-acylamino-benzoic acid, which can then be cyclized. A key step in forming the 3-amino functionality is the reaction with hydrazine.

One specific example is the synthesis of 3-amino-2-(2-chlorophenyl)quinazolin-4(3H)-one, which proceeds via the formation of 2-(2-chlorophenyl)-4H-benzo[d] uin-malang.ac.idacs.orgoxazin-4-one from anthranilic acid and 2-chlorobenzoyl chloride. uin-malang.ac.id The subsequent reaction with hydrazine hydrate leads to the desired 3-aminoquinazolinone. uin-malang.ac.id This reaction is typically carried out with heating. uin-malang.ac.id

Microwave-assisted organic synthesis has been shown to significantly accelerate the formation of the quinazolinone ring. In the synthesis of 3-amino-2-(2-chlorophenyl)quinazolin-4(3H)-one, the use of microwave irradiation (800 W) reduced the reaction time to just 5 minutes, compared to 10 hours required for conventional heating. uin-malang.ac.id Similarly, a microwave-assisted green process for the synthesis of various 3-amino-2-methyl-quinazolin-4(3H)-ones from the corresponding benzoxazinones and hydrazine monohydrate has been reported, with yields ranging from 31% to 85%. mdpi.com

The use of p-toluenesulfonamide (B41071) as a catalyst has been reported for the reaction of 2-aminobenzamide (B116534) analogues with various aldehydes at high temperatures to produce quinazolin-4(3H)-one derivatives. nih.gov Another metal-free approach involves the use of an oxidant like di-tert-butyl peroxide (DTBP) and an additive such as p-toluenesulfonic acid (p-TsOH) for the synthesis of quinazolin-4(3H)-ones from o-aminobenzamides and styrenes. mdpi.com

The following table provides an overview of some organic catalysis methods for the synthesis of quinazolinone analogues.

| Catalyst/Conditions | Starting Materials | Product Type | Yield (%) | Reference |

|---|---|---|---|---|

| Conventional Heating (Reflux) | 2-(2-chlorophenyl)-4H-benzo[d] uin-malang.ac.idacs.orgoxazin-4-one, Hydrazine hydrate | 3-amino-2-(2-chlorophenyl)quinazolin-4(3H)-one | 79 | uin-malang.ac.id |

| Microwave Irradiation (800 W) | 2-(2-chlorophenyl)-4H-benzo[d] uin-malang.ac.idacs.orgoxazin-4-one, Hydrazine hydrate | 3-amino-2-(2-chlorophenyl)quinazolin-4(3H)-one | 87 | uin-malang.ac.id |

| Microwave Irradiation (250 W) | Substituted benzoxazinones, Hydrazine monohydrate | Substituted 3-amino-2-methyl-quinazolin-4(3H)-ones | 31-85 | mdpi.com |

| p-Toluenesulfonamide | 2-aminobenzamide analogues, Aldehydes | Quinazolin-4(3H)-one derivatives | Not specified | nih.gov |

| DTBP/p-TsOH | o-aminobenzamides, Styrenes | Quinazolin-4(3H)-ones | Moderate to excellent | mdpi.com |

Comparative Analysis of Synthetic Efficiency and Yields

The choice of synthetic methodology for producing this compound and its analogues depends on several factors, including reaction time, yield, cost, and environmental impact.

Metal-catalyzed reactions often provide high yields and can be performed under relatively mild conditions. For instance, copper-catalyzed methods have demonstrated yields up to 95% for certain quinazolinone derivatives. nih.gov However, the cost of the metal catalyst and the need for its removal from the final product can be drawbacks.

Organic catalysis and catalyst-free methods offer an attractive alternative, particularly from a green chemistry perspective. While some conventional heating methods may result in lower yields and require longer reaction times, the advent of microwave-assisted synthesis has dramatically improved the efficiency of these processes.

A direct comparison in the synthesis of 3-amino-2-(2-chlorophenyl)quinazolin-4(3H)-one highlights the advantages of microwave irradiation. uin-malang.ac.id The microwave-assisted method not only increased the yield from 79% to 87% but also drastically reduced the reaction time from 10 hours to 5 minutes. uin-malang.ac.id This demonstrates a significant enhancement in synthetic efficiency.

Similarly, the synthesis of 3-amino-2-methyl-quinazolin-4(3H)-ones under microwave irradiation provided a wide range of yields (31-85%), indicating that the substitution pattern on the aromatic ring also plays a crucial role in the reaction efficiency. mdpi.com For example, the synthesis of 3-amino-2,6-dimethylquinazolin-4(3H)-one gave a yield of 31%, while the 3-amino-6,8-dibromo-2-methylquinazolin-4(3H)-one was obtained in an 85% yield under similar microwave conditions. mdpi.com

Derivatization Strategies and Analogue Synthesis of 3 Amino 2 P Tolyl Quinazolin 4 3h One

Modification at the N3-Amino Position of 3-Amino-2-(p-tolyl)quinazolin-4(3H)-one

The presence of a primary amino group at the N3-position of this compound offers a reactive site for a variety of chemical transformations, enabling the synthesis of a wide range of derivatives. These modifications include the formation of Schiff bases, acylation and carbamoylation reactions, and the construction of novel heterocyclic rings.

Schiff Base Formation

The condensation of the N3-amino group of 3-amino-2-substituted-quinazolin-4(3H)-ones with various aromatic aldehydes is a common and straightforward method to generate Schiff bases, also known as azomethines. This reaction is typically carried out by refluxing equimolar amounts of the 3-aminoquinazolinone and the desired aldehyde in a suitable solvent, such as ethanol, often with a catalytic amount of glacial acetic acid to maintain a pH between 4.0 and 4.5. researchgate.net

A study by a team of researchers detailed the synthesis of a series of Schiff bases by reacting 3-amino-2-methylquinazolin-4(3H)-one with different aromatic aldehydes. nih.gov This methodology is directly applicable to this compound. The general reaction involves the nucleophilic attack of the amino group on the carbonyl carbon of the aldehyde, followed by dehydration to form the imine linkage.

The synthesized Schiff bases are often crystalline solids and their structures can be confirmed using various spectroscopic techniques, including infrared (IR), nuclear magnetic resonance (NMR), and mass spectrometry. The formation of the Schiff base is typically indicated by the appearance of a characteristic C=N stretching vibration in the IR spectrum.

Table 1: Examples of Schiff Bases Derived from 3-Amino-2-substituted-quinazolin-4(3H)-ones

| Aldehyde Reactant | Product Name | Reference |

| Benzaldehyde | 3-(Benzylideneamino)-2-methylquinazolin-4(3H)-one | nih.gov |

| p-Nitrobenzaldehyde | 3-(4-Nitrobenzylideneamino)-2-phenylquinazolin-4(3H)-one | nih.gov |

| Cinnamaldehyde | 3-(Cinnamylideneamino)-2-phenylquinazolin-4(3H)-one | nih.gov |

| Salicylaldehyde | 3-(2-Hydroxybenzylideneamino)-2-methylquinazolin-4(3H)-one | nih.gov |

Acylation and Carbamoylation Reactions

The N3-amino group of this compound can be readily acylated using acid chlorides or acid anhydrides to form the corresponding amides. nih.gov For instance, the reaction with acetyl chloride in a suitable solvent would yield N-(4-oxo-2-(p-tolyl)quinazolin-3(4H)-yl)acetamide. This transformation introduces an acyl group, which can modify the electronic and steric properties of the molecule.

Carbamoylation, the introduction of a carbamoyl (B1232498) group (-CONH2) or its substituted derivatives, can be achieved by reacting the N3-amino group with isocyanates or isothiocyanates. The reaction with an isocyanate (R-N=C=O) leads to the formation of a urea (B33335) derivative, while reaction with an isothiocyanate (R-N=C=S) yields a thiourea (B124793) derivative. These reactions typically proceed by the nucleophilic addition of the amino group to the electrophilic carbon of the isocyanate or isothiocyanate. The resulting urea and thiourea derivatives have been shown to possess a range of biological activities in related heterocyclic systems. nih.govnih.gov

While specific examples for the carbamoylation of this compound are not extensively detailed in the available literature, the general reactivity of amino groups with isocyanates and isothiocyanates is a well-established synthetic transformation. nih.govmdpi.com

Formation of Heterocyclic Rings (e.g., Thiadiazole, Oxadiazole, Triazole)

The N3-amino group serves as a versatile handle for the construction of various five-membered heterocyclic rings, thereby creating fused or appended heterocyclic systems with potentially enhanced biological activities.

Thiadiazole Ring Formation: 1,3,4-Thiadiazole derivatives can be synthesized from 3-aminoquinazolinones through multi-step sequences. A common approach involves the conversion of the amino group into a thiosemicarbazide (B42300) intermediate by reaction with carbon disulfide in the presence of a base, followed by treatment with hydrazine (B178648). This intermediate can then be cyclized with various reagents to form the thiadiazole ring. Another method involves the reaction of a 3-aminoquinazolinone with an isothiocyanate to form a thiourea, which can then be cyclized.

Oxadiazole Ring Formation: The synthesis of 1,3,4-oxadiazole-containing quinazolinones can be achieved through several synthetic routes. One common method involves the reaction of a 3-aminoquinazolinone with a carboxylic acid in the presence of a dehydrating agent such as phosphorus oxychloride to form an N-acylamino derivative. This intermediate can then undergo oxidative cyclization to yield the 1,3,4-oxadiazole (B1194373) ring. Alternatively, a 3-aminoquinazolinone can be converted to a hydrazide, which upon treatment with a suitable one-carbon source like carbon disulfide followed by cyclization can afford the oxadiazole moiety. derpharmachemica.com

Triazole Ring Formation: 1,2,4-Triazole-fused quinazolinones are another important class of derivatives. Their synthesis often begins with the conversion of the 3-aminoquinazolinone into a reactive intermediate. For example, reaction with an appropriate reagent can introduce a side chain that is then cyclized to form the triazole ring. One reported method involves the reaction of a 3-aminoquinazolinone with an isothiocyanate, followed by treatment with hydrazine to form a thiosemicarbazide intermediate, which is then cyclized to a triazolothioquinazolinone.

Substitutions and Transformations at the C2-Position

The C2-position of the quinazolinone ring is another key site for structural modification. The nature of the substituent at this position significantly influences the biological activity of the resulting compounds.

Introduction of Aryl and Heteroaryl Moieties

The introduction of various aryl and heteroaryl groups at the C2-position of the quinazolinone core is a widely explored strategy for the synthesis of diverse analogues. While direct substitution on the 2-(p-tolyl) group can be challenging, multi-step synthetic sequences starting from more versatile precursors are commonly employed.

One of the most powerful methods for the formation of carbon-carbon bonds in aromatic systems is the Suzuki cross-coupling reaction. researchgate.net This palladium-catalyzed reaction typically involves the coupling of an organoboron compound (such as a boronic acid or ester) with an organic halide or triflate. To apply this to the synthesis of 2-arylquinazolinones, a precursor with a leaving group at the C2-position, such as a halogen, is required. The Stille coupling, which utilizes organotin compounds, is another effective palladium-catalyzed cross-coupling reaction for this purpose. derpharmachemica.comresearchgate.net

A general synthetic route would involve the preparation of a 2-halo-3-aminoquinazolin-4(3H)-one intermediate. This intermediate could then be subjected to Suzuki or Stille coupling conditions with a variety of aryl or heteroaryl boronic acids or stannanes to introduce the desired moiety at the C2-position.

Table 2: Examples of C2-Aryl/Heteroaryl Substituted Quinazolinones via Synthetic Routes

| C2-Substituent | Synthetic Method | Reference |

| 2-Phenyl | From 2-aminobenzamide (B116534) and benzaldehyde | nih.gov |

| 2-(Thiophen-2-yl) | From 2-aminobenzamide and thiophene-2-carbaldehyde | researchgate.net |

| 2-(Pyridin-3-yl) | From 2-aminobenzamide and pyridine-3-carbaldehyde | patentcut.com |

Alkyloxymethyl and Alkylthiomethyl Substituents

The introduction of alkyloxymethyl and alkylthiomethyl groups at the C2-position can significantly impact the lipophilicity and hydrogen bonding capacity of the quinazolinone molecule. A common strategy to introduce these functionalities involves the use of a 2-(chloromethyl)quinazolinone intermediate. mdpi.com This reactive intermediate can be synthesized from the corresponding anthranilic acid and chloroacetonitrile.

The 2-(chloromethyl)quinazolinone can then undergo nucleophilic substitution reactions with various alkoxides or thiolates to yield the desired 2-(alkyloxymethyl)- and 2-(alkylthiomethyl)quinazolinone derivatives, respectively. For example, reaction with sodium methoxide (B1231860) would yield the 2-(methoxymethyl) derivative, while reaction with sodium thiomethoxide would produce the 2-(methylthiomethyl) analogue.

Another approach could involve the functionalization of a 2-methylquinazolinone derivative. The methyl group can be halogenated to a chloromethyl or bromomethyl group, which can then be displaced by an alkoxide or thiolate. While this approach is synthetically feasible, direct evidence for its application on the 2-(p-tolyl)quinazolinone system is limited in the current literature.

Chemical Modifications on the p-Tolyl Group

The p-tolyl group at the 2-position of the quinazolinone ring provides a reactive site for various chemical transformations. These modifications can alter the steric, electronic, and lipophilic properties of the molecule, which can be crucial for its biological activity.

Oxidation of the Methyl Group: The methyl substituent on the phenyl ring is a primary site for oxidation. It can be converted into a hydroxymethyl, formyl, or carboxylic acid group. These transformations introduce polarity and hydrogen bonding capabilities. For instance, oxidation to a carboxylic acid allows for the formation of amide or ester linkages, enabling the attachment of other molecular fragments.

Electrophilic Aromatic Substitution: The tolyl ring can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation. The directing effects of the alkyl group (ortho, para-directing) and the deactivating nature of the quinazolinone core influence the position of substitution. Introducing substituents like nitro or halogen groups can significantly modify the electronic properties and metabolic stability of the compound.

Cross-Coupling Reactions: A more advanced strategy involves the conversion of the methyl group into a functional handle suitable for cross-coupling reactions. For example, benzylic bromination can yield a p-(bromomethyl)phenyl derivative. This intermediate can then participate in reactions like Suzuki or Sonogashira coupling to introduce new aryl or alkynyl groups, dramatically increasing molecular complexity. While direct examples on the this compound are not extensively documented in readily available literature, the principles are based on well-established organic synthesis methodologies applied to similar aromatic systems. rsc.org

Table 1: Potential Modifications of the p-Tolyl Group

| Modification Type | Reagents/Conditions | Resulting Functional Group | Potential for Further Derivatization |

|---|---|---|---|

| Benzylic Oxidation | KMnO₄ or CrO₃ | -COOH (Carboxylic acid) | Amide/Ester formation |

| Benzylic Halogenation | N-Bromosuccinimide (NBS) | -CH₂Br (Bromomethyl) | Nucleophilic substitution, coupling reactions |

| Ring Nitration | HNO₃/H₂SO₄ | -NO₂ (Nitro) | Reduction to amino group |

| Ring Halogenation | Br₂/FeBr₃ or Cl₂/FeCl₃ | -Br, -Cl (Halogen) | Cross-coupling reactions (e.g., Suzuki, Heck) |

Introduction of Pharmacophores on the Quinazolinone Scaffold

The quinazolinone nucleus itself is a key pharmacophore, but its biological activity can be enhanced or modulated by introducing other recognized pharmacophoric units. nih.gov The 3-amino group is a particularly versatile handle for such modifications, often serving as the starting point for derivatization.

Formation of Schiff Bases and Amides: The primary amino group at the N-3 position is highly nucleophilic and readily reacts with a variety of electrophiles. Condensation with different substituted aromatic aldehydes leads to the formation of Schiff bases (arylmethylidene-imino derivatives). nih.gov These Schiff bases can be biologically active themselves or serve as intermediates for further cyclization reactions. For example, reaction with thioglycolic acid can convert the Schiff base into a thiazolidinone ring, a well-known pharmacophore. researchgate.net Similarly, acylation of the 3-amino group with various acid chlorides or anhydrides yields a series of N-acylamino derivatives, introducing amide-based pharmacophores. mdpi.com

Synthesis of Fused Heterocyclic Systems: The 3-amino group can be used to construct fused heterocyclic rings onto the quinazolinone scaffold. Reaction with reagents like benzohydrazide (B10538) can lead to the formation of triazolo-quinazoline systems. For instance, cyclocondensation of a related 2,4-dichloroquinazoline (B46505) with benzohydrazide derivatives has been used to afford nih.govacs.orgmdpi.comtriazolo[4,3-c]quinazolines. plos.org This strategy effectively combines the pharmacophoric features of both quinazoline (B50416) and triazole rings into a single, rigid molecular framework.

Table 2: Examples of Pharmacophore Introduction via the 3-Amino Group

| Starting Moiety | Reagent | Resulting Structure/Pharmacophore | Reference Principle |

|---|---|---|---|

| This compound | Substituted Aromatic Aldehyde | Schiff Base (e.g., 3-(Arylmethylideneamino)-2-(p-tolyl)quinazolin-4(3H)-one) | nih.gov |

| Schiff Base Intermediate | Thioglycolic Acid | Thiazolidinone Hybrid (e.g., 3-(4-oxo-2-arylthiazolidin-3-yl)-2-(p-tolyl)quinazolin-4(3H)-one) | researchgate.net |

| This compound | Acetyl Chloride | Amide (e.g., N-(4-oxo-2-(p-tolyl)quinazolin-3(4H)-yl)acetamide) | mdpi.com |

| Related Quinazoline Precursors | Benzohydrazide | Fused Triazole (e.g., Triazoloquinazolines) | plos.org |

Synthesis of Bisquinazolines and Hybrid Structures incorporating the this compound Moiety

Molecular hybridization is a strategy that involves covalently linking two or more pharmacophores to create a single hybrid molecule with potentially enhanced affinity, selectivity, or a modified biological activity profile. nih.gov The this compound moiety is an excellent candidate for inclusion in such hybrid structures.

Synthesis of Hybrid Molecules: Hybrid molecules can be synthesized by linking the quinazolinone core to another bioactive scaffold via a flexible or rigid linker. The 3-amino group is a common attachment point. For example, a series of quinazolin-4(3H)-one-morpholine hybrids were synthesized where the morpholine (B109124) moiety was connected through a benzylideneamino linker attached to the N-3 position. nih.gov Another approach involves linking the quinazolinone to scaffolds like isoxazoline (B3343090) or isoxazole. nih.gov These strategies aim to combine the therapeutic properties of each individual component into a single molecule.

Synthesis of Bisquinazolines: Bisquinazolines are molecules containing two quinazoline units. These can be symmetrical or unsymmetrical and are connected by a linker. The synthesis can be approached by preparing a difunctional linker that is then reacted with two equivalents of a quinazolinone precursor. Alternatively, a functionalized quinazolinone can be prepared and then coupled. For instance, a derivative of this compound could be functionalized with a terminal alkyne, which could then be coupled to another quinazolinone unit via a "click chemistry" approach, such as a copper-catalyzed azide-alkyne cycloaddition, to form a triazole-linked bisquinazoline. While direct synthesis of a bisquinazoline from this compound is not explicitly detailed, the synthesis of mono- and bis-indolo[1,2-c]quinazolines has been reported, demonstrating the feasibility of creating such dimeric structures. nih.gov

Table 3: Examples of Hybrid and Conceptual Bisquinazoline Structures

| Structure Type | Linked Pharmacophore/Moiety | Linker Type | Synthetic Strategy Principle |

|---|---|---|---|

| Hybrid | Morpholine | Benzylideneamino | Condensation and subsequent reaction. nih.gov |

| Hybrid | Thiazolidin-4-one | Directly fused via N-3 | Cyclocondensation of a Schiff base intermediate. nih.gov |

| Hybrid | Isoxazoline/Isoxazole | Alkyl chain | Coupling of functionalized precursors. nih.gov |

| Bisquinazoline (Conceptual) | Second Quinazolinone Unit | Triazole ring | "Click Chemistry" coupling of functionalized quinazolinone units. |

Advanced Spectroscopic and Structural Elucidation of 3 Amino 2 P Tolyl Quinazolin 4 3h One Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for delineating the molecular framework of organic compounds. For 3-Amino-2-(p-tolyl)quinazolin-4(3H)-one, a combination of one-dimensional (¹H and ¹³C) and two-dimensional NMR techniques provides a comprehensive map of its proton and carbon environments and their connectivity.

¹H-NMR Analysis for Proton Environments

The ¹H-NMR spectrum of this compound is expected to exhibit distinct signals corresponding to the protons of the quinazolinone core and the p-tolyl substituent. Based on data from closely related compounds like 3-amino-2-(2-chlorophenyl)quinazolin-4(3H)-one and 3-amino-2-methylquinazolin-4(3H)-one, the aromatic protons of the quinazolinone ring would likely appear in the downfield region, typically between δ 7.0 and 8.5 ppm. mdpi.comuin-malang.ac.id The protons of the p-tolyl group are anticipated to show a characteristic AA'BB' system for the para-substituted ring. The methyl protons of the tolyl group would present as a singlet further upfield. The protons of the amino group at position 3 are expected to appear as a broad singlet, the chemical shift of which can be influenced by solvent and concentration.

Table 1: Predicted ¹H-NMR Chemical Shifts for this compound

| Protons | Predicted Chemical Shift (δ, ppm) | Multiplicity |

|---|---|---|

| Aromatic-H (Quinazolinone) | 7.0 - 8.5 | m |

| Aromatic-H (p-tolyl) | ~7.2 - 7.8 | m (AA'BB' system) |

| -NH₂ | Variable (e.g., ~5.5) | s (broad) |

Note: The chemical shifts are predictions based on analogous structures and may vary based on the solvent and experimental conditions.

¹³C-NMR for Carbon Skeleton Characterization

The ¹³C-NMR spectrum provides crucial information about the carbon framework of the molecule. The carbonyl carbon (C=O) of the quinazolinone ring is characteristically found at the most downfield position, typically above δ 160 ppm. The aromatic carbons of both the quinazolinone and p-tolyl rings will resonate in the δ 110-150 ppm range. The methyl carbon of the tolyl group will be observed at a much higher field.

Table 2: Predicted ¹³C-NMR Chemical Shifts for this compound

| Carbon | Predicted Chemical Shift (δ, ppm) |

|---|---|

| C=O | > 160 |

| Aromatic-C (Quinazolinone & p-tolyl) | 110 - 150 |

Note: These are anticipated chemical shift ranges based on data from similar quinazolinone structures. uin-malang.ac.idrsc.org

2D NMR Techniques (COSY, HSQC, HMBC) for Connectivity Assignment

To unambiguously assign the proton and carbon signals and to confirm the connectivity within the molecule, two-dimensional (2D) NMR experiments such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) are employed.

COSY: This experiment would reveal the coupling between adjacent protons, for instance, within the aromatic rings of the quinazolinone and p-tolyl moieties.

HSQC: This spectrum would establish the direct one-bond correlations between protons and the carbons to which they are attached.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a powerful method for identifying the functional groups present in a molecule. The IR spectrum of this compound is expected to show characteristic absorption bands. A strong absorption band is anticipated for the carbonyl (C=O) stretching of the amide group in the quinazolinone ring, typically in the range of 1670-1690 cm⁻¹. The N-H stretching vibrations of the primary amino group (-NH₂) at position 3 would likely appear as two distinct bands in the region of 3300-3500 cm⁻¹. The C=N stretching of the quinazoline (B50416) ring is expected around 1600-1650 cm⁻¹. Aromatic C-H stretching vibrations are anticipated above 3000 cm⁻¹, while the C-H stretching of the methyl group would be observed just below 3000 cm⁻¹.

Table 3: Expected IR Absorption Bands for this compound

| Functional Group | Expected Wavenumber (cm⁻¹) |

|---|---|

| N-H Stretch (-NH₂) | 3300 - 3500 |

| Aromatic C-H Stretch | > 3000 |

| Aliphatic C-H Stretch (-CH₃) | < 3000 |

| C=O Stretch (Amide) | 1670 - 1690 |

| C=N Stretch | 1600 - 1650 |

Note: These are typical ranges and can be influenced by the molecular environment and sample preparation. mdpi.comuin-malang.ac.id

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is used to determine the molecular weight of a compound and to gain insights into its structure through fragmentation patterns. For this compound (C₁₅H₁₃N₃O), the expected monoisotopic mass is approximately 251.11 g/mol . In an ESI-MS (Electrospray Ionization Mass Spectrometry) experiment, the protonated molecule [M+H]⁺ would be observed at m/z 252.11. The fragmentation pattern would likely involve the loss of small molecules such as NH₂ or CO, providing further structural confirmation.

X-ray Crystallography for Solid-State Structural Determination

Table 4: Compound Names Mentioned

| Compound Name |

|---|

| This compound |

| 3-amino-2-(2-chlorophenyl)quinazolin-4(3H)-one |

| 3-amino-2-methylquinazolin-4(3H)-one |

Molecular Conformation and Planarity Analysis

For instance, the analysis of a closely related derivative, 3-(2-Hydroxyethyl)-2-(p-tolylamino)quinazolin-4(3H)-one, reveals that the quinazolinone ring system is essentially planar. nih.govnih.goviucr.org The maximum deviation from the mean plane for any atom in the bicyclic system is minimal, often just a few hundredths of an Ångström. nih.gov

A key feature of the molecular conformation is the orientation of the 2-(p-tolyl) substituent relative to the quinazolinone core. In 3-(2-Hydroxyethyl)-2-(p-tolylamino)quinazolin-4(3H)-one, the p-tolyl ring is twisted with respect to the quinazolinone plane, exhibiting a significant dihedral angle of 32.7(5)°. nih.govnih.goviucr.org This non-coplanar arrangement is a common feature in such bicyclic systems and is influenced by steric hindrance between the substituent and the quinazolinone ring. It is anticipated that this compound would adopt a similar twisted conformation.

Table 1: Comparative Dihedral Angles in Quinazolinone Derivatives

| Compound | Substituent at C2 | Dihedral Angle (°) with Quinazolinone Plane | Reference |

| 3-(2-Hydroxyethyl)-2-(p-tolylamino)quinazolin-4(3H)-one | p-tolylamino | 32.7(5) | nih.govnih.gov |

| 3-Amino-2-propylquinazolin-4(3H)-one | Propyl | 88.98(9) | nih.govnih.gov |

Intermolecular and Intramolecular Hydrogen Bonding Networks

Hydrogen bonding plays a crucial role in the solid-state structure of 3-amino-quinazolin-4(3H)-one derivatives, dictating the crystal packing and influencing their physical properties. The presence of the amino group at the 3-position and the carbonyl group at the 4-position provides primary sites for hydrogen bond donation and acceptance.

Intramolecular Hydrogen Bonding: In some derivatives, intramolecular hydrogen bonds can stabilize the molecular conformation. For example, in 3-(2-Hydroxyethyl)-2-(p-tolylamino)quinazolin-4(3H)-one, an intramolecular N—H···O hydrogen bond is observed, which contributes to the stability of the molecule's shape. nih.govnih.gov

Intermolecular Hydrogen Bonding: More commonly, these molecules engage in extensive intermolecular hydrogen bonding. The amino group (N-H) frequently acts as a hydrogen bond donor to the carbonyl oxygen (C=O) of an adjacent molecule, forming robust hydrogen-bonded chains or dimers. For instance, in the crystal structure of 3-amino-2-propylquinazolin-4(3H)-one, intermolecular N—H···O hydrogen bonds create C(5) chains. nih.govnih.gov

In polymorphic forms of related compounds, the hydrogen bonding motifs can vary significantly, leading to different crystal packing and physical properties. mdpi.com The interplay of N—H···O, N—H···N, and sometimes O—H···N or O—H···O hydrogen bonds creates a rich variety of supramolecular architectures. nih.govmdpi.com

Table 2: Hydrogen Bonding Interactions in Quinazolinone Derivatives

| Compound | Type of Hydrogen Bond | Description | Reference |

| 3-(2-Hydroxyethyl)-2-(p-tolylamino)quinazolin-4(3H)-one | Intramolecular N—H···O | Stabilizes molecular conformation. | nih.govnih.gov |

| 3-(2-Hydroxyethyl)-2-(p-tolylamino)quinazolin-4(3H)-one | Intermolecular O—H···N | Stabilizes the crystal structure. | nih.govnih.gov |

| 3-Amino-2-propylquinazolin-4(3H)-one | Intermolecular N—H···O | Forms C(5) chains. | nih.govnih.gov |

| 3-Amino-2-propylquinazolin-4(3H)-one | Intermolecular N—H···N | Forms R(30) rings. | nih.govnih.gov |

| 3-Amino-2-ethylquinazolin-4(3H)-one | Intermolecular N—H···O | Generates a 'step' structure through an R(10) ring. | researchgate.net |

Vibrational Spectroscopy Applications

Vibrational spectroscopy, particularly Fourier-Transform Infrared (FT-IR) spectroscopy, is an indispensable tool for the characterization of quinazolinone derivatives. The FT-IR spectrum provides a molecular fingerprint, with specific absorption bands corresponding to the vibrational modes of different functional groups.

For this compound, several characteristic vibrational bands are expected, based on studies of analogous compounds. uin-malang.ac.idchemmethod.comresearchgate.net

N-H Vibrations: The 3-amino group will give rise to characteristic stretching vibrations. Typically, primary amines show two bands in the region of 3500-3300 cm⁻¹, corresponding to the asymmetric and symmetric N-H stretching modes. In a study of 3-amino-2-(2-chlorophenyl)quinazolin-4(3H)-one, these bands were observed at 3461 cm⁻¹. uin-malang.ac.id The N-H bending vibration is expected in the range of 1650-1580 cm⁻¹. researchgate.net

C=O Vibration: The carbonyl group of the quinazolinone ring is a strong infrared absorber. Its stretching vibration (νC=O) typically appears as a sharp, intense band in the region of 1700-1650 cm⁻¹. For 3-amino-2-(2-chlorophenyl)quinazolin-4(3H)-one, this band was reported at 1672 cm⁻¹. uin-malang.ac.id The exact position is sensitive to the electronic environment and hydrogen bonding.

C=N and C=C Vibrations: The stretching vibrations of the C=N bond within the quinazoline ring and the C=C bonds of the aromatic rings give rise to a series of bands in the 1650-1450 cm⁻¹ region. uin-malang.ac.idchemmethod.com For instance, a C=N stretch was assigned at 1672 cm⁻¹ and aromatic C=C stretches at 1614 and 1471 cm⁻¹ in a chloro-substituted analog. uin-malang.ac.id

C-N Vibration: The C-N stretching vibration is typically found in the 1350-1250 cm⁻¹ range. A band at 1338 cm⁻¹ was attributed to this mode in 3-amino-2-(2-chlorophenyl)quinazolin-4(3H)-one. uin-malang.ac.id

Theoretical calculations using methods like Density Functional Theory (DFT) are often employed to support the assignment of experimental vibrational frequencies. nih.govnih.gov These calculations can help to distinguish between different vibrational modes that may overlap in the experimental spectrum.

Table 3: Characteristic FT-IR Absorption Bands for Substituted 3-Aminoquinazolin-4(3H)-ones

| Vibrational Mode | Typical Wavenumber Range (cm⁻¹) | Example: 3-amino-2-(2-chlorophenyl)quinazolin-4(3H)-one (cm⁻¹) | Reference |

| N-H Stretch (amine) | 3500-3300 | 3461 | uin-malang.ac.id |

| C-H Stretch (aromatic) | 3100-3000 | 3012 | uin-malang.ac.id |

| C=O Stretch (amide) | 1700-1650 | 1672 | uin-malang.ac.id |

| C=N Stretch | 1690-1640 | 1672 | uin-malang.ac.id |

| C=C Stretch (aromatic) | 1625-1450 | 1614, 1471 | uin-malang.ac.id |

| C-N Stretch | 1350-1250 | 1338 | uin-malang.ac.id |

Biological Activity Spectrum of 3 Amino 2 P Tolyl Quinazolin 4 3h One and Its Derivatives in Vitro and Preclinical in Vivo Models

Antimicrobial Activities

The quinazolinone scaffold is a well-established pharmacophore known for its broad-spectrum antimicrobial properties. researchgate.neteco-vector.com Derivatives of 3-Amino-2-(p-tolyl)quinazolin-4(3H)-one have been synthesized and evaluated for their efficacy against a range of pathogenic bacteria and fungi.

Antibacterial Efficacy (e.g., against Escherichia coli, Staphylococcus aureus)

Derivatives of quinazolin-4(3H)-one have demonstrated notable antibacterial activity against both Gram-positive and Gram-negative bacteria. eco-vector.comnih.gov Studies have shown that the nature and position of substituents on the quinazolinone nucleus play a crucial role in their pharmacological effect. eco-vector.com

Research into various 2,3-disubstituted quinazolin-4(3H)-ones has revealed significant activity. For instance, a series of 2-thioxo-benzo[g]quinazolin-4(3H)-one derivatives were evaluated against a panel of bacteria, including Staphylococcus aureus and Escherichia coli. nih.gov The findings indicated that most of the tested compounds possessed strong activity against both bacterial species, with some demonstrating significant antibacterial effects, particularly against E. coli. nih.gov Another study on newly synthesized quinazolin-4(3H)-one derivatives confirmed their pharmacological effect against Staphylococcus aureus and Pseudomonas aeruginosa, among others. eco-vector.com The introduction of specific substituents, such as a 3-arylideneamino group, has been found to enhance the antibacterial activity of the quinazolone system. mdpi.com

The table below summarizes the antibacterial activity of selected quinazolinone derivatives against common bacterial strains.

| Compound/Derivative | Bacterial Strain | Activity/Measurement | Reference |

| 2-thioxobenzo[g]quinazolin-4(3H)-one derivatives | Staphylococcus aureus | Strong activity | nih.gov |

| 2-thioxobenzo[g]quinazolin-4(3H)-one derivatives | Escherichia coli | Significant activity | nih.gov |

| Quinazolin-4(3H)-one derivatives | Staphylococcus aureus | Pharmacological effect noted | eco-vector.com |

| Quinazolin-4(3H)-one derivatives | Streptococcus pneumoniae | Pharmacological effect noted | eco-vector.com |

| Pyrazolyl-quinazolin-4(3H)-ones | S. aureus, B. subtilis, E. coli, P. aeruginosa | Screened for activity | researchgate.net |

| 3-(arylideneamino)-2-phenylquinazoline-4(3H)-ones | Staphylococcus aureus 6571, Escherichia coli K12 | Enhanced antibacterial activity | mdpi.com |

Antifungal Properties

The antifungal potential of quinazolinone derivatives has been extensively investigated. researchgate.netscispace.com Research has shown that these compounds can exhibit significant fungistatic and fungicidal activities. researchgate.net

A study involving a novel group of 6-iodoquinazolin-4(3H)-one derivatives showed that almost all screened compounds had good activity against Candida albicans and Aspergillus niger. researchgate.net The results indicated that these compounds had more significant fungistatic than fungicidal effects. researchgate.net Similarly, other research on 2-thioxo-benzo[g]quinazolin-4(3H)-one derivatives demonstrated strong antifungal activity against several fungal strains, including A. niger and C. albicans. nih.gov The antifungal activity of vinylquinazolinones carrying a nitrofuran moiety has also been reported, with some compounds showing activity comparable to standard drugs like Fluconazole. scispace.com

The table below presents findings on the antifungal efficacy of various quinazolinone derivatives.

| Compound/Derivative | Fungal Strain | Activity/Measurement | Reference |

| 6-iodoquinazolin-4(3H)-one derivatives | Candida albicans, Aspergillus niger | Good activity, primarily fungistatic | researchgate.net |

| 2-thioxo-benzo[g]quinazolin-4(3H)-one derivatives | Aspergillus niger, Candida albicans | Strong antifungal activity | nih.gov |

| 3-Aryl-2-[(5-nitro-2-furfuryl)vinyl]quinazolin-4-ones | Candida albicans | Activity comparable to Fluconazole for some derivatives | scispace.com |

| Pyrazolyl-quinazolin-4(3H)-ones | Various fungal microorganisms | Screened for activity against standards like Fluconazole | researchgate.net |

Antiviral Effects

Quinazolinone derivatives have emerged as a promising class of compounds with potent antiviral activity against a variety of viruses. mdpi.comnih.gov Research has explored their efficacy against viruses such as Zika, Dengue, and various plant viruses.

In one study, certain di-substituted quinazolinone compounds were found to inhibit Zika virus (ZIKV) replication by 68%–90%. nih.gov Specifically, a derivative with a morpholin-4-yl substituent was identified as one of the most potent anti-ZIKV agents, inhibiting replication by 99.9% at a 10 μM concentration without cytotoxicity. nih.gov Another line of research focused on novel malonate derivatives containing a quinazolin-4(3H)-one moiety, which exhibited excellent curative activities against the cucumber mosaic virus (CMV) in vivo. nih.gov Furthermore, a series of 2-aryl- or 2-methyl-3-(substituted-benzalamino)-4(3H)-quinazolinone derivatives were found to possess moderate to good antiviral activity against the tobacco mosaic virus (TMV). mdpi.com

Anticancer and Antiproliferative Potentials

The quinazolinone scaffold is a cornerstone in the development of anticancer agents, with several derivatives being investigated for their ability to inhibit cancer cell growth and key signaling pathways. ontosight.ainih.gov

Inhibition of Cancer Cell Lines (e.g., HepG2, MCF-7, colon, liver, breast, lung cancer)

Derivatives of this compound have demonstrated significant antiproliferative activity against a wide range of human cancer cell lines.

A novel series of quinazoline (B50416) derivatives containing a sulfonamide moiety was evaluated for in vitro cytotoxic activity against various cancer cell lines, including the breast cancer cell line MCF-7. nih.gov A derivative featuring a 4-tolyl group showed superior cytotoxic activity against MCF-7 cells, with an IC50 value of 2.5 µM. nih.gov Another study synthesized a new set of 2-thioquinazolin-4(3H)-ones and tested their anti-tumor potency against colon, liver, breast, and lung cancer cell lines. nih.govrsc.org Some of these compounds displayed superior potencies against all tested cell lines compared to the standard drug sorafenib (B1663141). nih.govrsc.org Furthermore, certain quinazolin-4(3H)-one derivatives have been shown to exert potent growth-inhibitory activity in lung cancer cell lines, including those resistant to epidermal growth factor receptor–tyrosine kinase inhibitors (EGFR-TKI). nih.gov

The antiproliferative activity of selected quinazolinone derivatives is summarized in the table below.

| Compound/Derivative | Cancer Cell Line | IC50 Value (µM) | Reference |

| Quinazoline-sulfonamide hybrid (with 4-tolyl) | MCF-7 (Breast) | 2.5 | nih.gov |

| 2-Thioquinazolin-4(3H)-one derivative (Compound 4) | HCT-116 (Colon) | 1.50 | nih.govrsc.org |

| 2-Thioquinazolin-4(3H)-one derivative (Compound 4) | HepG-2 (Liver) | 5.86 | nih.govrsc.org |

| 2-Thioquinazolin-4(3H)-one derivative (Compound 4) | MCF-7 (Breast) | 4.61 | nih.govrsc.org |

| Quinazolin-4(3H)-one derivative (BIQO-19) | Various NSCLC (Lung) | Effective antiproliferative activity | nih.gov |

| Quinazoline-based derivative (Compound 18d) | HepG-2 (Liver) | 3.74 ± 0.14 | nih.gov |

| Quinazoline-based derivative (Compound 18d) | MCF-7 (Breast) | 5.00 ± 0.20 | nih.gov |

| Quinazoline-based derivative (Compound 18d) | HCT-116 (Colon) | 6.77 ± 0.27 | nih.gov |

Tyrosine Kinase Inhibitory Activities (e.g., EGFR, VEGFR-2)

A primary mechanism through which quinazolinone derivatives exert their anticancer effects is the inhibition of receptor tyrosine kinases (RTKs), such as the Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), which are crucial for cancer cell proliferation and angiogenesis. nih.govresearchgate.net

New sets of 2-thioquinazolin-4(3H)-ones have been designed as dual EGFR/VEGFR-2 kinase inhibitors. nih.govrsc.org One particular compound from this series demonstrated EGFR/VEGFR-2 inhibitory activity comparable to control drugs. nih.govrsc.org Another study focused on designing novel quinazolin-4(3H)-ones as specific VEGFR-2 inhibitors. nih.gov A lead compound from this series showed superior VEGFR-2 inhibitory activity (IC50 = 0.340 µM) compared to the reference drug sorafenib (IC50 = 0.588 µM). nih.gov Docking studies revealed that the potent inhibitory effect was due to the compounds binding to key amino acids in the active site of the receptor. nih.gov

The inhibitory activities of selected quinazolinone derivatives against key tyrosine kinases are detailed below.

| Compound/Derivative | Target Kinase | IC50 Value (µM) | Reference |

| 2-Thioquinazolin-4(3H)-one derivative (Compound 4) | EGFR | 0.41 | nih.gov |

| 2-Thioquinazolin-4(3H)-one derivative (Compound 4) | VEGFR-2 | 0.62 | nih.gov |

| Quinazoline-based derivative (Compound 18d) | VEGFR-2 | 0.340 ± 0.04 | nih.gov |

| Quinazolin-4(3H)-one Urea (B33335) derivative (Compound 5p) | VEGFR-2 | 0.117 | dovepress.com |

Central Nervous System (CNS) Activities

Derivatives of this compound have demonstrated a range of activities within the central nervous system, including anticonvulsant, antidepressant, and muscle relaxant properties.

Anticonvulsant Properties

The search for novel antiepileptic drugs with improved efficacy and fewer side effects is a continuous endeavor in medicinal chemistry. Quinazolinone derivatives, structurally related to the sedative-hypnotic methaqualone, have been a focal point of this research. ijpsonline.com Several studies have explored the anticonvulsant potential of 3-amino-2-aryl-quinazolin-4(3H)-one derivatives in preclinical models, such as the maximal electroshock (MES) and subcutaneous pentylenetetrazole (scPTZ) seizure tests. researchgate.netnih.gov

Compounds are often evaluated for their ability to protect against seizures induced by MES, a model for generalized tonic-clonic seizures, and scPTZ, a model for absence seizures. researchgate.net Research has shown that certain 2,3-disubstituted quinazolin-4(3H)-one derivatives exhibit significant anticonvulsant activity. For instance, in one study, derivatives were tested for their ability to offer protection against PTZ-induced seizures, with some compounds providing up to 100% protection. nih.govnih.gov The potency of these compounds is often compared to standard antiepileptic drugs like phenytoin (B1677684) and carbamazepine. researchgate.net

Structure-activity relationship (SAR) studies suggest that the nature and position of substituents on the aryl ring at the 2- and 3-positions of the quinazolinone core play a crucial role in their anticonvulsant potency. nih.gov For example, the presence of an electron-rich group at the para position of the 3-aryl ring has been associated with increased potency in the MES screen. researchgate.net Specifically, 2-[2-oxo-2-(4-pyridyl)ethyl]-3-o-tolyl-4(3H)-quinazolinone demonstrated good protection against both MES and scMet-induced seizures. nih.gov

| Compound | Test Model | Dose (mg/kg) | Activity | Reference |

|---|---|---|---|---|

| 2-[2-oxo-2-(4-pyridyl)ethyl]-3-o-tolyl-4(3H)-quinazolinone | MES-induced seizures | Not Specified | Good protection | nih.gov |

| 2-[2-oxo-2-(4-pyridyl)ethyl]-3-o-tolyl-4(3H)-quinazolinone | scMet-induced seizures | Not Specified | Good protection | nih.gov |

| (E)-3-(5-((phenylamino)methyl)-1,3,4-thiadiazol-2-yl)-2-styrylquinazolin-4(3H)-one (QNM-1) | MES test | 30 | Protection against convulsion | researchgate.net |

| (E)-3-(5-(((4-chlorophenyl)amino)methyl)-1,3,4-thiadiazol-2-yl)-2-styrylquinazolin-4(3H)-one (QNM-2) | MES test | 30 | Protection against convulsion | researchgate.net |

| 2-(p-Tolyl)-3-(5-(((4-chlorophenyl)amino)methyl)-1,3,4-thiadiazol-2-yl)quinazolin-4(3H)-one (analogue) | scPTZ test | 100 | Moderate activity | researchgate.net |

Antidepressant Effects

The potential antidepressant effects of quinazolinone derivatives have also been explored, often using preclinical models like the forced swim test (FST). nih.gov In the FST, a reduction in the duration of immobility is considered an indicator of antidepressant activity. While specific studies on the antidepressant effects of this compound are limited, research on related quinazolinone structures provides some insights.

For instance, certain 2-aryl- or 2-methyl-3-(substituted-benzalamino)-4(3H)-quinazolinone derivatives have been synthesized and evaluated for a range of biological activities, including antidepressant effects. scielo.br The evaluation of new chemical entities for antidepressant properties is a critical area of research, with the FST being a primary screening tool. nih.gov

Muscle Relaxant Properties

The muscle relaxant properties of quinazolinone derivatives have been recognized, with some compounds showing central muscle relaxant activity. A notable example is afloqualone (B1666628), or 6-amino-2-fluoromethyl-3-(o-tolyl)-4(3H)-quinazolinone, which is a close structural analogue of the target compound. Pharmacological studies on afloqualone have demonstrated its effects on the central nervous system, including its ability to induce muscle relaxation. researchgate.net

Anti-inflammatory Properties

Quinazolinone derivatives have been widely investigated for their anti-inflammatory potential. The carrageenan-induced paw edema model in rats is a standard in vivo assay used to screen for acute anti-inflammatory activity. researchgate.netajol.info

Several studies have reported the synthesis of novel quinazolinone derivatives and their evaluation as anti-inflammatory agents. chemmethod.com For example, a series of 2,3-diaryl-4(3H)-quinazolinones were synthesized and evaluated for their cyclooxygenase-2 (COX-2) inhibitory activity, which is a key mechanism for many anti-inflammatory drugs. herbmedpharmacol.com In one study, 2-(4-Nitrophenyl)-3-(4-tolyl)-4(3H)-quinazolinone showed a maximal COX-2 inhibition of 27.72% at a concentration of 22 µM and exhibited mild anti-inflammatory activity in the carrageenan-induced rat paw edema assay. herbmedpharmacol.com

Other research has focused on the synthesis of 2,3-disubstituted 4(3H)-quinazolinone derivatives and their evaluation for both anti-inflammatory and analgesic activities, with some compounds showing potent effects. nih.gov The anti-inflammatory activity is often compared to that of standard drugs like diclofenac (B195802) sodium.

| Compound | Test Model | Concentration/Dose | Activity | Reference |

|---|---|---|---|---|

| 2-(4-Nitrophenyl)-3-(4-tolyl)-4(3H)-quinazolinone | Colorimetric COX (ovine) inhibitor screening assay | 22 µM | 27.72% COX-2 inhibition | herbmedpharmacol.com |

| 2-(4-Nitrophenyl)-3-(4-tolyl)-4(3H)-quinazolinone | Carrageenan-induced rat paw edema | 50 mg/kg | Mild anti-inflammatory activity | herbmedpharmacol.com |

| 3-(2,4-Dinitrophenyl)-6,7,8-trimethoxyquinazolin-4(3H)-one (QA-2) | Carrageenan-induced rat paw edema | 100 mg/kg | 82.75% reduction in paw edema volume after 4 hours | chemmethod.com |

| 3-(2-Methylphenyl)-6,7,8-trimethoxyquinazolin-4(3H)-one (QA-6) | Carrageenan-induced rat paw edema | 100 mg/kg | 81.03% reduction in paw edema volume after 4 hours | chemmethod.com |

Antimalarial and Antileishmanial Activities

Infectious diseases caused by protozoan parasites, such as malaria and leishmaniasis, remain a significant global health challenge. The quinazolinone scaffold has been identified as a promising starting point for the development of new antiprotozoal agents. nih.gov

Research has demonstrated that 2,3-disubstituted-4(3H)-quinazolinones can exhibit potent antimalarial activity. ajol.infonih.govnih.gov In vivo studies using mice infected with Plasmodium berghei have shown that some derivatives can significantly suppress parasitemia. ajol.infonih.gov For instance, a study on 3-aryl-2-(substituted styryl)-4(3H)-quinazolinone derivatives reported that some compounds exhibited mean percentage suppression of parasitemia ranging from 43.71% to 72.86%. nih.gov Notably, (1E)-2-(3,4-dihydro-4-oxo-3-p-tolyl quinazoline -2-yl) vinyl-2-methoxyphenyl acetate (B1210297) showed a 78.4% suppression of parasitemia in P. berghei infected mice. nih.gov

Similarly, derivatives of this compound have shown promising antileishmanial activity. In vitro studies against Leishmania donovani have identified compounds with significant inhibitory effects. A standout derivative, (E)-2-(4-chlorostyryl)-3-p-tolyl-4(3H)-quinazolinone, displayed a very potent antileishmanial activity with an IC50 value of 0.0128 μg/ml, which was found to be more active than the standard drugs amphotericin B deoxycholate and miltefosine.

| Compound | Target Organism | Test Model | Result | Reference |

|---|---|---|---|---|

| (1E)-2-(3,4-dihydro-4-oxo-3-p-tolyl quinazoline -2-yl) vinyl-2-methoxyphenyl acetate | Plasmodium berghei | In vivo (mice) | 78.4% suppression | nih.gov |

| (E)-2-(4-chlorostyryl)-3-p-tolyl-4(3H)-quinazolinone | Leishmania donovani | In vitro | IC50 = 0.0128 µg/ml | |

| (E)-2-(4-hydroxystyryl)-3-phenylquinazolin-4(3H)-one (analogue) | Plasmodium berghei | In vivo (mice) | 67.60% suppression | nih.gov |

| (E)-2-(4-methoxystyryl)-3-phenylquinazolin-4(3H)-one (analogue) | Plasmodium berghei | In vivo (mice) | 72.86% suppression | nih.gov |

Immunomodulatory Effects

The immunomodulatory potential of quinazolinone derivatives is an area of growing interest. While specific studies on the immunomodulatory effects of this compound are not extensively documented, the broader class of quinazolinones has been investigated for its ability to modulate immune responses. researchgate.net This can be linked to their anti-inflammatory properties, as the immune system and inflammatory pathways are intricately connected. The ability of some quinazolinone derivatives to inhibit key inflammatory mediators such as COX-2 suggests a potential role in modulating immune cell function. herbmedpharmacol.com Further research is needed to specifically elucidate the immunomodulatory mechanisms of this compound and its derivatives, including their effects on cytokine production and immune cell proliferation.

Stimulatory Immunotropic Activities

Certain derivatives of the quinazolinone class have demonstrated the ability to enhance immune responses in preclinical models. For instance, studies on new quinazoline derivatives have shown a corrective action on the proliferation processes within immunocompetent organs. In mice subjected to cyclophosphamide-induced immunosuppression, these compounds helped restore the number of splenocytes and thymocytes, indicating a restorative effect on the immune system. researchgate.net

Further investigations into 3-amino-2(1H)-thioxo-4(3H)-quinazolinone derivatives revealed compounds with significant immunotropic activities. One compound, in particular, was noted for its strong stimulatory effect on the cellular immune response, highlighting the potential of this chemical class to bolster specific arms of the immune system. nih.gov

Inhibitory Immunotropic Activities

Conversely, other quinazolinone derivatives have been identified as potent suppressors of the immune response. In the same study that identified immunostimulatory agents, another compound, a 3-amino-2(1H)-thioxo-4(3H)-quinazolinone derivative, was found to exert a strong inhibitory action on both humoral and cellular immune responses. nih.gov This dual inhibitory action suggests that specific structural modifications to the quinazolinone core can switch the compound's activity from stimulatory to inhibitory, offering a versatile platform for developing targeted immunomodulatory agents.

Enzyme Inhibition Studies (e.g., Urease, Carbonic Anhydrase)

Quinazolinone derivatives have been extensively studied as inhibitors of various enzymes, demonstrating significant potential in targeting enzymatic pathways involved in disease.

Urease Inhibition

A variety of 2,3-disubstituted quinazolin-4(3H)-one derivatives have shown potent inhibitory activity against urease, an enzyme implicated in pathologies associated with Helicobacter pylori. For example, a series of compounds incorporating oxadiazole and furan (B31954) rings exhibited strong urease inhibitory activity, with IC50 values significantly lower than standard inhibitors like thiourea (B124793). researchgate.net One derivative, bearing a 4-chloro group on a phenyl ring, was particularly effective. researchgate.net Another study on quinazolinone hybrid molecules containing coumarin (B35378), furan, 1,2,4-triazole, and 1,2,4-thiadiazole (B1232254) rings also reported outstanding urease inhibitory potentials, with coumarin derivatives being the most potent. nih.gov

| Compound Series | Most Active Compound Example | IC50 Value (µg/mL) | Reference Standard (Thiourea) IC50 (µg/mL) |

|---|---|---|---|

| 2,3-disubstituted quinazolin-4(3H)-ones with oxadiazole and furan rings | Compound 3a (with 4-chloro phenyl group) | 1.55 ± 0.11 | 15.08 ± 0.71 |

| Quinazolinone-coumarin hybrids | Compound 10b | 1.26 ± 0.07 | 15.08 ± 0.71 |

| 2-benzyl-3-({5-[[4-nitrophenyl]amino]-1,3,4-thiadiazol-2-yl}methyl)quinazolin-4(3H)-one | Not specified | 3.30 ± 0.09 | Not specified |

Carbonic Anhydrase Inhibition